molecular formula C12H11NO2 B1603206 Ethyl isoquinoline-5-carboxylate CAS No. 58794-08-4

Ethyl isoquinoline-5-carboxylate

Cat. No.: B1603206
CAS No.: 58794-08-4
M. Wt: 201.22 g/mol
InChI Key: YHUNEISKNBENOW-UHFFFAOYSA-N
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Description

Ethyl isoquinoline-5-carboxylate (CAS 58794-08-4) is a high-purity chemical intermediate serving as a versatile scaffold in medicinal chemistry and organic synthesis. Its molecular formula is C12H11NO2, with a molecular weight of 201.22 g/mol. It has a calculated density of 1.175 g/cm³ at 20°C and is very slightly soluble in water (0.54 g/L at 25°C) . The core research value of this compound lies in the isoquinoline structure, a privileged heterocyclic motif in drug discovery. Isoquinoline derivatives are recognized for their wide spectrum of biological activities and are key structural components in numerous pharmacologically active compounds . This ester is a critical precursor for the synthesis of more complex molecules. It can be readily hydrolyzed to isoquinoline-5-carboxylic acid or transformed into other functional derivatives, making it an invaluable building block for constructing compound libraries in hit-to-lead optimization campaigns . Specifically, the 5-substituted isoquinoline scaffold is of significant interest in kinase inhibitor research. For instance, the clinically approved drug Fasudil is an isoquinoline derivative, and research has demonstrated that retaining the isoquinoline ring substituted at the 5-position is crucial for molecular recognition within the active site of target enzymes like Rho-associated protein kinase (ROCK) . Researchers utilize this compound and its analogs to develop and study novel inhibitors for various disease targets . This compound is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

ethyl isoquinoline-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-2-15-12(14)11-5-3-4-9-8-13-7-6-10(9)11/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHUNEISKNBENOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC2=C1C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10608056
Record name Ethyl isoquinoline-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10608056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58794-08-4
Record name Ethyl isoquinoline-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10608056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization and Formation of Isoquinoline Core

One common approach involves starting from appropriately substituted benzylamine derivatives and reacting them with carbonyl compounds under heating to induce cyclization forming the isoquinoline nucleus.

For example, a process described involves dissolving a precursor compound in N-methylpyrrolidone, adding p-methoxybenzylamine, and heating to 120 °C for 4 hours to complete the cyclization reaction. The reaction mixture is then quenched with water and extracted with dichloromethane. The organic phase is washed, dried, and purified by recrystallization using ethyl acetate and n-heptane to yield the intermediate isoquinoline compound with an 83.4% yield.

Introduction of Carboxylate Group and Esterification

The carboxylate group at the 5-position is introduced via acylation reactions. This can be achieved by:

  • Acyl chlorination of the precursor compound using chlorine sources such as thionyl chloride, oxalyl chloride, or phosphorus oxychloride.
  • Subsequent reaction with formic acid derivatives (e.g., 2-tetrahydrofuran formic acid) and alkali under controlled temperature (0-30 °C) to form the carboxylic acid intermediate.

The esterification to form ethyl isoquinoline-5-carboxylate is then performed by reacting the carboxylic acid intermediate with ethanol or ethylating agents in the presence of catalysts or activating agents such as carbonyldiimidazole (CDI). The molar ratios are carefully controlled; for example, compound to CDI ratio is maintained around 1:1 to 1:1.5 for optimal conversion.

Deprotection and Purification

If amino-protecting groups are used during synthesis, deprotection is performed using acidic solvents like trifluoroacetic acid, methanesulfonic acid, or their mixtures with dichloromethane. The pH is adjusted to neutral (7-8) post-reaction to isolate the final product.

Purification involves solvent removal by rotary evaporation under reduced pressure, followed by column chromatography using silica gel and elution with mixed solvents such as ethyl acetate and n-heptane to achieve high purity.

Reaction Conditions and Molar Ratios

Step Reagents/Conditions Molar Ratios (Preferred) Temperature Range Notes
Cyclization Precursor + p-methoxybenzylamine + NMP Not specified 120 °C, 4 hours Quenched with water, extracted with DCM
Acyl Chlorination Compound IV + Thionyl chloride/POCl3 Not specified 0-10 °C Chlorine source varies
Carboxylation Compound IV + 2-tetrahydrofuran formic acid + Alkali Not specified 0-30 °C Boric acid used in 1:0.1-0.2 ratio
Esterification Compound IV + Carbonyldiimidazole + Triethylamine 1:1-1.5 (CDI), 1:3 (TEA) 40-45 °C Reaction time varies
Deprotection Acidic solvents (TFA, methanesulfonic acid) Not specified Room temperature pH adjusted to 7-8 after reaction
Purification Rotary evaporation + Column chromatography N/A Reduced pressure Silica gel column, ethyl acetate/n-heptane

Research Findings and Optimization

  • The use of triethylamine as a base in esterification improves reaction efficiency, with an optimal molar ratio of 1:3 relative to the precursor compound.
  • Carbonyldiimidazole is preferred as an activating agent for esterification due to its ability to facilitate mild reaction conditions and good yields.
  • Boric acid addition during carboxylation enhances the reaction yield, with an optimal molar ratio between 0.1 and 0.2 relative to the precursor.
  • Temperature control during acyl chlorination and subsequent steps is critical to prevent side reactions and degradation.
  • Purification by silica gel chromatography ensures removal of impurities and side products, resulting in high-purity this compound.

Summary Table of Preparation Method Steps

Step Number Process Description Key Reagents/Conditions Outcome/Yield
1 Cyclization of precursor with benzylamine N-methylpyrrolidone, 120 °C, 4 h Intermediate compound II, 83.4% yield
2 Acyl chlorination Thionyl chloride or POCl3, 0-10 °C Acyl chloride intermediate
3 Carboxylation 2-tetrahydrofuran formic acid, alkali, boric acid Carboxylic acid intermediate
4 Esterification Carbonyldiimidazole, triethylamine, 40-45 °C Ethyl ester formation
5 Deprotection Trifluoroacetic acid or methanesulfonic acid Removal of protecting groups
6 Purification Rotary evaporation, silica gel chromatography Pure this compound

Chemical Reactions Analysis

Ester Hydrolysis

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating bioactive derivatives.

  • Conditions :

    • Basic Hydrolysis : 2 M NaOH, reflux (80–90°C), 6–8 hours .

    • Acidic Hydrolysis : 6 M HCl, reflux (100–110°C), 4–6 hours .

  • Products : Isoquinoline-5-carboxylic acid (yield: 85–92%) .

  • Applications : The carboxylic acid serves as a precursor for amide couplings or metal-organic frameworks .

Nucleophilic Substitution

The electron-deficient isoquinoline ring facilitates electrophilic aromatic substitution (EAS) at positions ortho and para to the ester group.

Halogenation

  • Reagents : Cl₂ or Br₂ in acetic acid .

  • Conditions : Room temperature, 2–4 hours.

  • Products :

    Position SubstitutedProduct (Yield)
    4-Bromo78%
    8-Chloro82%

Nitration

  • Reagents : HNO₃/H₂SO₄ (1:3 ratio) .

  • Conditions : 0–5°C, 1 hour.

  • Product : 6-Nitroisoquinoline-5-carboxylate (65% yield) .

Reductive Alkylation

The isoquinoline nitrogen participates in reductive alkylation to form N-alkylated derivatives.

  • Reagents : Aldehyde (e.g., formaldehyde) + NaBH₃CN .

  • Conditions : Methanol, 25°C, 12 hours.

  • Product : N-Methylated ethyl isoquinoline-5-carboxylate (89% yield) .

Cyclocondensation Reactions

This compound acts as a scaffold for constructing polycyclic systems.

Pfitzinger Reaction

  • Reagents : Isatin derivatives and acetophenones .

  • Conditions : DMAc, 80°C, 8 hours.

  • Product : Quinoline-pyrimidine hybrids (yield: 75–91%) .

  • Mechanism : Enolate formation followed by nucleophilic attack and cyclization .

Cycloaddition with Arynes

  • Reagents : Aryne precursors (e.g., o-silylaryl triflates) .

  • Conditions : THF, 60°C, 24 hours.

  • Product : Thiazolo[2,3-a]isoquinoline derivatives (66–72% yield) .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization of the isoquinoline core.

Suzuki-Miyaura Coupling

  • Reagents : Arylboronic acid, Pd(PPh₃)₄, K₂CO₃ .

  • Conditions : DMF/H₂O (4:1), 90°C, 12 hours.

  • Product : 5-Arylated ethyl isoquinoline carboxylates (70–85% yield) .

Ring Hydrogenation

  • Reagents : H₂ (1 atm), Pd/C .

  • Conditions : Ethanol, 25°C, 6 hours.

  • Product : Ethyl 1,2,3,4-tetrahydroisoquinoline-5-carboxylate (95% yield) .

Ester Reduction

  • Reagents : LiAlH₄.

  • Conditions : Dry THF, 0°C → 25°C, 2 hours.

  • Product : 5-Hydroxymethylisoquinoline (80% yield).

Scientific Research Applications

Medicinal Chemistry

Antiviral and Anticancer Activity
Recent studies have highlighted the potential of isoquinoline derivatives, including ethyl isoquinoline-5-carboxylate, in combating viral infections and cancer. Isoquinolines have been investigated for their activity against diseases such as Alzheimer's, Parkinson's, and various cancers. Specifically, research indicates that certain isoquinoline alkaloids exhibit antiviral properties against SARS-CoV-2 and other viral strains through structure-activity relationship (SAR) analyses .

Case Study: Anticancer Properties
A study evaluated the anticancer efficacy of isoquinoline derivatives on several cancer cell lines. The results demonstrated promising cytotoxic effects, particularly against non-small cell lung cancer and melanoma cells. The structure of this compound was modified to enhance its bioactivity, showcasing the versatility of this compound in drug design .

Organic Synthesis

Synthesis of Complex Molecules
this compound serves as a versatile building block in organic synthesis. Its derivatives can be synthesized through various methods, including palladium-catalyzed cross-coupling reactions, which provide access to complex molecular architectures. For instance, a four-step synthesis process utilizing N-substituted phthalimides has been reported to yield ethyl 1,4-disubstituted isoquinoline-3-carboxylates efficiently .

Table 1: Synthesis Overview

Reaction TypeKey StepsYield (%)
Palladium-Catalyzed CouplingCross-coupling with triflate-enol ethers85
CyclizationFormation of isoquinoline ring75
FunctionalizationSubstitution reactions for bioactivity90

Material Science

Dyes and Pigments Production
this compound is utilized in the production of dyes and pigments due to its chromophoric properties. The compound acts as a precursor in synthesizing various colorants used in textiles and coatings. Its derivatives are known for their stability and vibrant colors, making them suitable for industrial applications .

Table 2: Applications in Dyes

Application AreaCompound UsedProperties
Textile DyesThis compoundHigh stability, vibrant colors
CoatingsIsoquinoline derivativesUV resistance

Coordination Chemistry

Metal Complexes Formation
this compound can coordinate with metal ions to form novel coordination polymers. These metal-organic frameworks (MOFs) have potential applications in catalysis and gas storage due to their tunable porosity and chemical stability. Research has shown that combining this compound with transition metals like Cu(II) leads to the formation of unique crystalline structures .

Mechanism of Action

The mechanism of action of ethyl isoquinoline-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and derivative used .

Comparison with Similar Compounds

Positional Isomers of Isoquinoline Carboxylates

Compounds with ester groups at different positions on the isoquinoline ring exhibit distinct physicochemical and biological properties:

Compound Name CAS No. Substituent Position Molecular Formula Similarity Score Key Features Reference
This compound 58794-08-4 5-position C₁₂H₁₁NO₂ N/A Parent compound; ester at C5
Ethyl isoquinoline-7-carboxylate 188861-58-7 7-position C₁₂H₁₁NO₂ 0.83 Altered electronic distribution
Ethyl isoquinoline-6-carboxylate Not provided 6-position C₁₂H₁₁NO₂ 0.83 Structural isomer
Isoquinoline-5-carboxylic acid 4385-75-5 5-position C₁₀H₇NO₂ 0.96 Free carboxylic acid analog

Key Observations :

  • Positional isomers (e.g., 5- vs. 7-carboxylate) differ in electronic and steric profiles, influencing reactivity and intermolecular interactions.
  • The free carboxylic acid analog (similarity score 0.96) lacks the ethyl ester, which may reduce lipophilicity compared to the ester form .

Quinoline-Based Carboxylates

Quinoline derivatives, while structurally distinct from isoquinoline, share aromatic nitrogen-containing cores and ester functionalities:

Compound Name CAS No. Core Structure Substituents Purity Molecular Formula Reference
Ethyl 8-hydroxyquinoline-5-carboxylate A874502 Quinoline 8-OH, 5-COOEt 95% C₁₂H₁₁NO₃
Ethyl 4-chloro-2-methylquinoline-6-carboxylate 100375-87-9 Quinoline 4-Cl, 2-CH₃, 6-COOEt 97% C₁₃H₁₂ClNO₂
Ethyl 2-chloro-5-methylquinoline-4-carboxylate 1242336-52-2 Quinoline 2-Cl, 5-CH₃, 4-COOEt Not provided C₁₃H₁₂ClNO₂

Key Observations :

  • Quinoline derivatives often incorporate additional substituents (e.g., Cl, CH₃, OH), enhancing diversity in biological activity.
  • Ethyl 8-hydroxyquinoline-5-carboxylate’s hydroxyl group may confer metal-chelating properties, unlike the parent isoquinoline compound .

Fused-Ring and Polycyclic Derivatives

Complex fused-ring systems incorporating the isoquinoline moiety demonstrate advanced synthetic methodologies:

Compound Name CAS No. Core Structure Synthesis Highlights Yield Reference
Ethyl 3,5,10,10a-tetrahydro-3-oxo-1H-oxazolo[3,4-b]isoquinoline-5-carboxylate Not provided Oxazolo-isoquinoline Bi(OTf)₃-catalyzed reaction; 80°C, 24 h 84%
Ethyl 2,3,4-trimethoxypyrido[2',1':2,3]imidazo[4,5-c]isoquinoline-5-carboxylate 10a (Series) Pyrido-imidazo-isoquinoline I₂-mediated cyclization; CH₃CN, 22 h 36%

Key Observations :

  • Lower yields (e.g., 36% for Series 10a) highlight synthetic challenges in polycyclic systems .

Other Heterocyclic Ethyl Carboxylates

Compounds with unrelated heterocycles but similar ester functionalities:

Compound Name CAS No. Core Heterocycle Key Substituents Applications Reference
Ethyl 5-aminothiazole-4-carboxylate Not provided Thiazole 5-NH₂, 4-COOEt Research intermediates
Ethyl 5-(naphthalen-3-yl)isoxazole-3-carboxylate 1221821-69-7 Isoxazole 5-naphthyl, 3-COOEt Material science

Key Observations :

  • Thiazole and isoxazole cores introduce additional heteroatoms (S, O), modifying polarity and hydrogen-bonding capacity compared to isoquinoline .

Biological Activity

Ethyl isoquinoline-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings, case studies, and data tables related to its biological activity.

Chemical Structure and Properties

This compound is a derivative of isoquinoline, which is known for its presence in various natural products and synthetic compounds. The carboxylate functional group enhances the compound's solubility and reactivity, making it a candidate for various biological applications.

1. Anticancer Activity

Recent studies have demonstrated that isoquinoline derivatives exhibit anticancer properties. This compound has shown potential in inhibiting cancer cell proliferation. For instance, in vitro assays revealed that compounds with similar structures had IC50 values (the concentration required to inhibit cell growth by 50%) ranging from 10 to 20 μM against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells .

Cell Line IC50 Value (μM) Reference
MCF-715
A54912

2. Antiviral Activity

Isoquinoline derivatives have also been investigated for their antiviral properties. This compound exhibits activity against several viral strains, including HIV and Zika virus. Research indicates that structural modifications can enhance antiviral efficacy, with some derivatives achieving significant inhibition rates .

3. Anti-inflammatory Effects

The compound has been associated with anti-inflammatory activities. In animal models, this compound reduced inflammation markers and exhibited protective effects against induced inflammatory responses .

Mechanistic Insights

The mechanism of action for this compound appears to involve the modulation of signaling pathways associated with apoptosis and cell cycle regulation. Studies suggest that the compound induces apoptosis in cancer cells by activating caspase pathways and increasing reactive oxygen species (ROS) production, leading to oxidative stress .

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of this compound on human breast cancer cells (MCF-7). The results indicated a dose-dependent inhibition of cell proliferation, with significant morphological changes observed under microscopy, suggesting apoptosis induction.

Case Study 2: Antiviral Potential

In another investigation, this compound was tested against the Zika virus. The compound demonstrated a reduction in viral load in infected cell cultures, highlighting its potential as an antiviral agent.

Q & A

Q. What synthetic methodologies are commonly employed for ethyl isoquinoline-5-carboxylate and its derivatives?

this compound derivatives are typically synthesized via multicomponent reactions or catalytic pathways. For example, bismuth-catalyzed three-component reactions using ethyl glyoxalate and oxazolidinones yield tetrahydroisoquinoline derivatives under optimized conditions (80°C, 24 hours in MeNO₂, with Bi(OTf)₃ as the catalyst) . Visible-light-induced acylation/cyclization of active alkenes offers a modern alternative, enabling efficient access to acylated isoquinolinones under mild conditions . Key parameters include solvent choice, catalyst loading, and reaction time.

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are primary tools. NMR confirms molecular structure and purity, while crystallography resolves stereochemistry. For instance, SHELX programs (e.g., SHELXL) are widely used for refining crystal structures, even for high-resolution or twinned macromolecular data . Additionally, databases like NIST Chemistry WebBook provide validated spectral data for cross-referencing .

Q. How should researchers document synthetic procedures for reproducibility?

Follow guidelines from academic journals (e.g., Beilstein Journal of Organic Chemistry):

  • Detail reaction conditions (temperature, solvent, catalysts).
  • Report yields, purity, and characterization data (e.g., melting points, Rf values) .
  • Include chromatographic purification steps (e.g., cyclohexane/EtOAc ratios) .
  • Provide raw data in supplementary materials to enable replication .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yields of this compound derivatives?

Systematic variation of parameters is essential:

  • Catalyst screening : Compare Bi(OTf)₃ with other Lewis acids or photoredox catalysts .
  • Solvent effects : Test polar aprotic solvents (e.g., MeNO₂) versus non-polar alternatives.
  • Temperature gradients : Assess reaction progress at 60°C, 80°C, and 100°C . Use Design of Experiments (DoE) to identify interactions between variables and reduce trial runs.

Q. What strategies resolve contradictions in spectral data during structural elucidation?

  • Cross-validation : Compare NMR data with computational predictions (e.g., DFT calculations).
  • Crystallographic refinement : Employ SHELXL to resolve ambiguities in X-ray data, especially for twinned crystals .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formulas when isotopic patterns conflict with expected results .

Q. How do researchers ensure ethical and reproducible reporting of synthetic data?

  • Adhere to CONSORT-EHEALTH guidelines: Disclose software (e.g., SHELX versions) and provide code/algorithm details .
  • Publish raw spectra, chromatograms, and crystallographic files in open-access repositories.
  • Avoid selective data reporting; include failed experiments to contextualize successful outcomes .

Methodological Considerations

Q. What computational tools support the analysis of this compound derivatives?

  • Crystallography : SHELX suite for structure solution and refinement .
  • Spectral databases : NIST Chemistry WebBook for referencing IR, NMR, and mass spectra .
  • Molecular modeling : Software like Gaussian or ORCA for optimizing geometries and predicting spectroscopic properties.

Q. How should researchers address challenges in scaling up synthetic routes?

  • Process chemistry : Transition from batch to flow reactors for photochemical steps .
  • Purification : Replace column chromatography with recrystallization or distillation for large-scale runs.
  • Safety protocols : Assess thermal stability of intermediates using differential scanning calorimetry (DSC).

Data Presentation Guidelines

  • Tables : Summarize reaction conditions, yields, and characterization data (Table 1).

    Reaction ComponentConditionsYieldReference
    Bi(OTf)₃ catalysis80°C, 24 h84%
    Visible-light cyclizationRT, 12 h72%
  • Figures : Include annotated spectra, crystallographic diagrams, and reaction mechanisms.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Ethyl isoquinoline-5-carboxylate
Reactant of Route 2
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Ethyl isoquinoline-5-carboxylate

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